2-Benzyl-1,3-thiazole
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Overview
Description
2-Benzyl-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a benzyl group at the second position Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure
Mechanism of Action
Target of Action
2-Benzyl-1,3-thiazole is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazole derivatives have been reported to interact with multiple receptors, which makes them useful in the development of new therapeutic agents . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Thiazole derivatives in general are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. As mentioned earlier, some thiazole derivatives can cause cell death by interacting with topoisomerase II and causing DNA double-strand breaks . .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-Benzyl-1,3-thiazole is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds . This reactivity allows this compound to interact with various enzymes, proteins, and other biomolecules, although specific interactions for this compound have not been reported in the literature.
Cellular Effects
While specific cellular effects of this compound are not documented, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The thiazole ring’s reactivity suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to modulate the activity of many enzymes involved in metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-1,3-thiazole can be synthesized through several methods. One common approach involves the cyclization of thioamides with α-haloketones. For instance, the reaction of 2-mercaptobenzylamine with α-bromoacetophenone in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl group or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles, substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities. It is being studied for its role in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Benzyl-1,3-thiazole can be compared with other thiazole derivatives:
Properties
IUPAC Name |
2-benzyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSPNANFXDHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13948-37-3 |
Source
|
Record name | 2-benzyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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